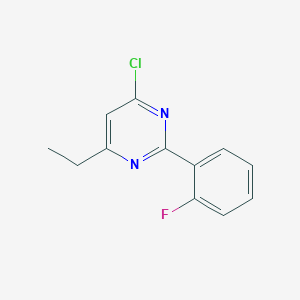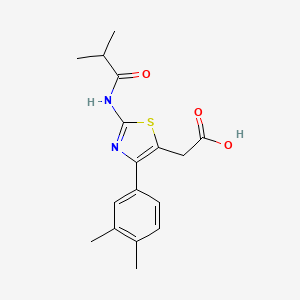
2-(4-(3,4-Dimethylphenyl)-2-isobutyramidothiazol-5-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(3,4-Dimethylphenyl)-2-isobutyramidothiazol-5-yl)acetic acid is a complex organic compound that features a thiazole ring, a dimethylphenyl group, and an isobutyramido group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3,4-Dimethylphenyl)-2-isobutyramidothiazol-5-yl)acetic acid typically involves multi-step organic reactions One common method includes the formation of the thiazole ring through a cyclization reaction involving a suitable precursor The dimethylphenyl group is introduced via electrophilic aromatic substitution, and the isobutyramido group is attached through an amidation reaction
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to speed up the reaction. Purification methods such as recrystallization or chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
2-(4-(3,4-Dimethylphenyl)-2-isobutyramidothiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2-(4-(3,4-Dimethylphenyl)-2-isobutyramidothiazol-5-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(4-(3,4-Dimethylphenyl)-2-isobutyramidothiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The dimethylphenyl group may enhance the compound’s binding affinity to its target, while the isobutyramido group can influence its solubility and bioavailability. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-(4-(3,4-Dimethylphenyl)-2-aminothiazol-5-yl)acetic acid: Similar structure but with an amino group instead of an isobutyramido group.
2-(4-(3,4-Dimethylphenyl)-2-methylthiazol-5-yl)acetic acid: Similar structure but with a methyl group instead of an isobutyramido group.
Uniqueness
2-(4-(3,4-Dimethylphenyl)-2-isobutyramidothiazol-5-yl)acetic acid is unique due to the presence of the isobutyramido group, which can significantly influence its chemical properties and biological activities. This makes it a valuable compound for specific applications where these properties are desired.
属性
分子式 |
C17H20N2O3S |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
2-[4-(3,4-dimethylphenyl)-2-(2-methylpropanoylamino)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C17H20N2O3S/c1-9(2)16(22)19-17-18-15(13(23-17)8-14(20)21)12-6-5-10(3)11(4)7-12/h5-7,9H,8H2,1-4H3,(H,20,21)(H,18,19,22) |
InChI 键 |
YJGIUFHEWIEPAU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=N2)NC(=O)C(C)C)CC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxoimidazolidin-4-one](/img/structure/B15060028.png)

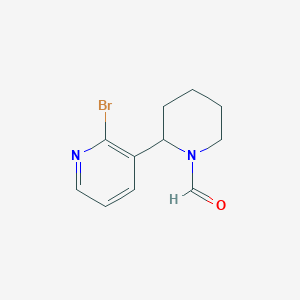
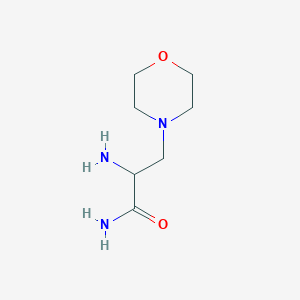

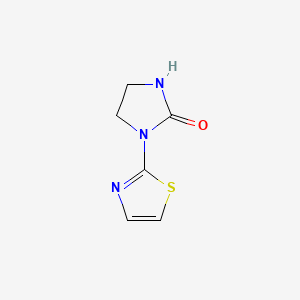

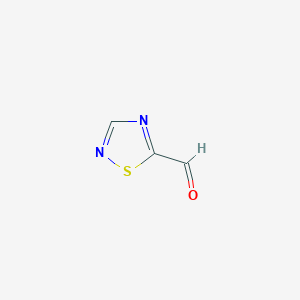

![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 3-[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-](/img/structure/B15060100.png)

![1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine](/img/structure/B15060102.png)

